Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate
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Overview
Description
Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes both allyl and methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3-methoxy-2-hydroxybenzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
Prop-2-en-1-one based compounds:
Uniqueness
Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual allyl groups and methoxy substituent make it a versatile compound for various synthetic and research applications.
Biological Activity
Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate, a compound belonging to the class of benzoates, is gaining attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16O4, with a molecular weight of approximately 248.28 g/mol. The compound features a methoxy group and two propenyl groups attached to a benzoate structure, which may contribute to its biological activity.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of compounds similar to this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
A study on related coumarin derivatives demonstrated significant antioxidant activity through various assays such as DPPH and ABTS, suggesting that structural features similar to those in Prop-2-en-1-yl 3-methoxy derivatives may confer similar benefits .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects. For instance, coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that Prop-2-en-1-yl 3-methoxy derivatives may also possess anti-inflammatory properties, potentially making them useful in treating inflammatory conditions.
Enzyme Inhibition
The inhibition of key metabolic enzymes is another area where Prop-2-en-1-yl 3-methoxy derivatives show promise. For example, studies have reported that certain benzoate derivatives can inhibit pancreatic lipase and α-glucosidase, enzymes involved in fat and carbohydrate metabolism, respectively. This inhibition can be beneficial in managing obesity and type 2 diabetes by reducing fat absorption and controlling blood glucose levels .
Case Study 1: Antioxidant Evaluation
In a recent study evaluating the antioxidant capacity of various benzoate derivatives, Prop-2-en-1-yl 3-methoxy derivatives were tested using the FRAP (Ferric Reducing Antioxidant Power) assay. The results indicated a significant reduction in oxidative stress markers in vitro, supporting the potential use of these compounds in therapeutic applications aimed at oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting that Prop-2-en-1-yl 3-methoxy derivatives might be effective in managing inflammatory diseases .
Research Findings Summary
Properties
CAS No. |
836649-59-3 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
prop-2-enyl 3-methoxy-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H16O4/c1-4-9-17-13-11(14(15)18-10-5-2)7-6-8-12(13)16-3/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
MPDRKGWWZXMNSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)C(=O)OCC=C |
Origin of Product |
United States |
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